2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Structural Analysis and Coordination Properties
Anion Coordination and Molecular Geometry : Amide derivatives, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrate interesting spatial orientations that influence anion coordination. These compounds, with tweezer-like or S-shaped geometries, self-assemble through weak interactions, forming channel-like structures that could be relevant in molecular recognition and sensor applications (Kalita, Baruah, 2010).
Crystal Engineering and Host-Guest Chemistry
Structural Aspects in Crystal Engineering : Studies on quinoline derivatives with amide bonds reveal their ability to form co-crystals and salts with distinct structural features. Such properties are crucial for developing new materials with tailored physical and chemical properties for applications in crystal engineering and pharmaceutical formulation (Karmakar, Kalita, Baruah, 2009).
Fluorescence and Sensing Applications
Fluorescence Properties and Sensing : Compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide show significant fluorescence enhancement in the presence of Zn2+, suggesting applications as fluorescent chemosensors for metal ions. Such sensors can be used in biological, environmental, and analytical chemistry to detect and quantify metal ions in various samples (Park et al., 2015).
Antimicrobial and Antitubercular Activity
Antitubercular Activity : Derivatives like 2-(quinolin-4-yloxy)acetamides exhibit potent in vitro and intracellular activity against Mycobacterium tuberculosis, including drug-resistant strains. Such compounds offer promising leads for developing new antitubercular therapies, addressing the urgent need for effective treatments against tuberculosis (Pissinate et al., 2016).
Future Directions
properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAWMZUWKFOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)F)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide |
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